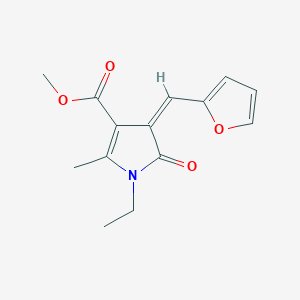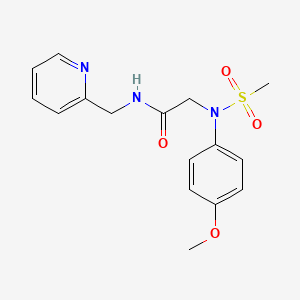
N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-(2-pyridinylmethyl)glycinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-(2-pyridinylmethyl)glycinamide, also known as MRS 2578, is a selective antagonist of the P2Y~6~ receptor. This receptor is involved in various physiological processes, such as inflammation, immune response, and neuroprotection. MRS 2578 has been extensively studied for its potential therapeutic applications in various diseases.
Mecanismo De Acción
N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-(2-pyridinylmethyl)glycinamide 2578 is a selective antagonist of the P2Y~6~ receptor. This receptor is a G protein-coupled receptor (GPCR) that is activated by extracellular nucleotides, such as ATP and UDP. P2Y~6~ receptor activation has been implicated in various physiological processes, such as inflammation, immune response, and neuroprotection.
By inhibiting the P2Y~6~ receptor, this compound 2578 reduces the downstream signaling pathways that are activated by this receptor. This leads to a reduction in inflammation, neuroprotection, and cancer cell proliferation.
Biochemical and Physiological Effects
This compound 2578 has been shown to have various biochemical and physiological effects in animal models and cell cultures. These effects include:
- Inhibition of P2Y~6~ receptor activation
- Reduction in inflammation
- Neuroprotection and improvement in cognitive function
- Inhibition of cancer cell growth and induction of apoptosis
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-(2-pyridinylmethyl)glycinamide 2578 has several advantages and limitations for lab experiments. Advantages include:
- Selective inhibition of the P2Y~6~ receptor
- Well-established synthesis method
- Extensive research on its potential therapeutic applications
Limitations include:
- Limited availability
- Limited studies on its safety and toxicity
- Limited studies on its pharmacokinetics and pharmacodynamics
Direcciones Futuras
There are several future directions for research on N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-(2-pyridinylmethyl)glycinamide 2578. These include:
- Further studies on its safety and toxicity
- Development of more efficient synthesis methods
- Studies on its pharmacokinetics and pharmacodynamics
- Clinical trials to evaluate its potential therapeutic applications in humans
- Studies on its potential applications in other diseases, such as autoimmune diseases and cardiovascular diseases
In conclusion, this compound 2578 is a selective antagonist of the P2Y~6~ receptor that has potential therapeutic applications in various diseases, including inflammation, neuroprotection, and cancer. Its well-established synthesis method and extensive research make it a promising candidate for further studies and clinical trials.
Métodos De Síntesis
N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-(2-pyridinylmethyl)glycinamide 2578 can be synthesized using a multi-step process. The first step involves the reaction of 4-methoxybenzylamine with 2-pyridinecarboxaldehyde to produce N-[(2-pyridinylmethyl)amino]-4-methoxybenzamide. This intermediate is then reacted with methylsulfonyl chloride to form N-[(2-pyridinylmethyl)amino]-4-methoxy-N-methylsulfonylbenzamide. Finally, this compound is reacted with glycine to produce this compound 2578.
Aplicaciones Científicas De Investigación
N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-(2-pyridinylmethyl)glycinamide 2578 has been studied extensively for its potential therapeutic applications in various diseases, including inflammation, neuroprotection, and cancer. Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. P2Y~6~ receptor activation has been implicated in the inflammatory response. This compound 2578 has been shown to inhibit the P2Y~6~ receptor, thereby reducing inflammation.
Neuroprotection refers to the preservation of neuronal structure and function in the brain. P2Y~6~ receptor activation has been implicated in various neurological disorders, such as Alzheimer's disease and Parkinson's disease. This compound 2578 has been shown to protect neurons from damage and improve cognitive function in animal models of these diseases.
Cancer is a complex disease characterized by uncontrolled cell growth and division. P2Y~6~ receptor activation has been shown to promote cancer cell proliferation and migration. This compound 2578 has been shown to inhibit cancer cell growth and induce apoptosis (programmed cell death) in various types of cancer cells.
Propiedades
IUPAC Name |
2-(4-methoxy-N-methylsulfonylanilino)-N-(pyridin-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O4S/c1-23-15-8-6-14(7-9-15)19(24(2,21)22)12-16(20)18-11-13-5-3-4-10-17-13/h3-10H,11-12H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCRMXSNZXMDSPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N(CC(=O)NCC2=CC=CC=N2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[(2,2-dimethylpropanoyl)amino]-N-(2-ethylphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B4981651.png)

![N~1~-(3-bromophenyl)-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4981673.png)
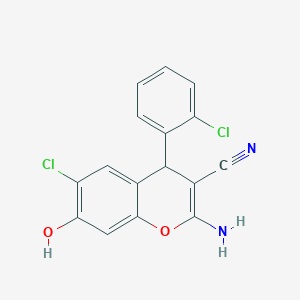
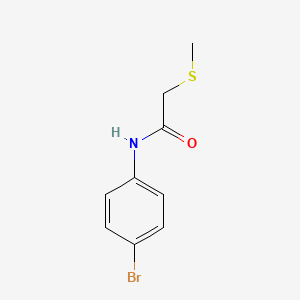
![4-chloro-N-{3-[(2-fluorophenyl)amino]-2-quinoxalinyl}benzenesulfonamide](/img/structure/B4981697.png)
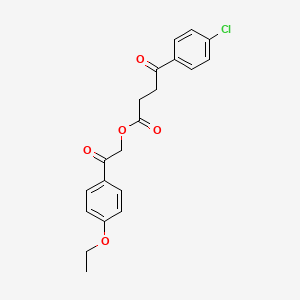
![3-(3-{1-[(4-methyl-1,3-thiazol-2-yl)methyl]-1H-pyrazol-3-yl}phenyl)-2-pyrazinecarbonitrile](/img/structure/B4981707.png)
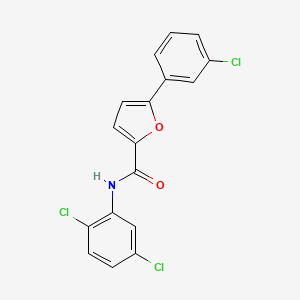
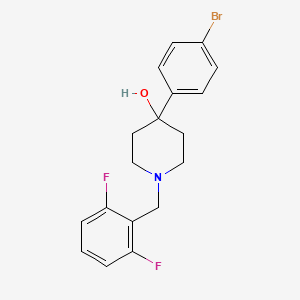
![4-chloro-3-nitro-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B4981728.png)
![N-{2-[(2-methyl-1H-imidazol-1-yl)methyl]-1-propyl-1H-benzimidazol-5-yl}pentanamide](/img/structure/B4981744.png)
![2-[2-(3,4-dimethoxybenzyl)-1H-benzimidazol-1-yl]acetohydrazide](/img/structure/B4981749.png)
